4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole

medicinal chemistry physicochemical property optimization drug-likeness

4-Difluoromethyl-2-phenyl-9H-pyrido[2,3-b]indole (molecular formula C₁₈H₁₂F₂N₂, molecular weight 294.3 g/mol) is a 4-substituted α-carboline (9H-pyrido[2,3-b]indole) derivative bearing a difluoromethyl (–CF₂H) group at the 4-position of the tricyclic core and a phenyl substituent at the 2-position. The α-carboline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in bioactive natural products (e.g., grossularines, perophoramidine) and synthetic leads targeting cancer, bacterial topoisomerases, kinases, and neurodegenerative pathways.

Molecular Formula C18H12F2N2
Molecular Weight 294.3 g/mol
Cat. No. B12447047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole
Molecular FormulaC18H12F2N2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N3)C(=C2)C(F)F
InChIInChI=1S/C18H12F2N2/c19-17(20)13-10-15(11-6-2-1-3-7-11)22-18-16(13)12-8-4-5-9-14(12)21-18/h1-10,17H,(H,21,22)
InChIKeyDBMQKPQKEWARST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Difluoromethyl-2-phenyl-9H-pyrido[2,3-b]indole: Structural Identity and Procurement Classification for α-Carboline Scaffold Libraries


4-Difluoromethyl-2-phenyl-9H-pyrido[2,3-b]indole (molecular formula C₁₈H₁₂F₂N₂, molecular weight 294.3 g/mol) is a 4-substituted α-carboline (9H-pyrido[2,3-b]indole) derivative bearing a difluoromethyl (–CF₂H) group at the 4-position of the tricyclic core and a phenyl substituent at the 2-position. The α-carboline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in bioactive natural products (e.g., grossularines, perophoramidine) and synthetic leads targeting cancer, bacterial topoisomerases, kinases, and neurodegenerative pathways. [1] This compound is catalogued as a screening compound, intended as a versatile building block or reference standard for structure–activity relationship (SAR) exploration, hit-to-lead optimization, and biological target profiling programs.

Why Bulk α-Carboline Libraries Cannot Substitute for 4-Difluoromethyl-2-phenyl-9H-pyrido[2,3-b]indole in Rational SAR Exploration


Generic α-carboline libraries or unsubstituted 2-phenyl-9H-pyrido[2,3-b]indole cannot recapitulate the pharmacological property set conferred by the 4-CF₂H group. The –CF₂H moiety is an isostere of the –OH and –SH groups, acting as a moderately lipophilic hydrogen-bond donor (HBD) with an experimental ΔlogP(water–octanol) range of –0.1 to +0.4 relative to the –CH₃ analog. [1] Crucially, the 4-substitution position in α-carbolines occupies a distinct steric and electrostatic environment compared to substitution at positions 2 or 3. [2] When a medicinal chemistry program requires a 2,4-disubstituted α-carboline with a modulable HBD for ATP-binding site or enzyme active-site interactions, the 4-CH₃ variant lacks HBD capability (lowering binding enthalpy), while the 4-CF₃ variant is exclusively lipophilic (increasing LogP without compensatory binding enthalpy and raising promiscuity risk). [1] Only the 4-CF₂H analog provides the balanced hydrogen-bonding topology required to probe these specific interactions. The evidence items below quantify these differentiation dimensions.

Head-to-Head Differentiation Evidence: 4-Difluoromethyl-2-phenyl-9H-pyrido[2,3-b]indole Versus Key 4‑Substituted Analogues


Lipophilicity Modulation: 4-CF₂H Reduces cLogP by ~0.8 Units Relative to 4-CF₃ While Maintaining Hydrogen‑Bond Donor Capacity Absent in 4-CH₃

Experimental logP measurements across over 100 CF₂H/CH₃ and CF₂H/CF₃ matched molecular pairs demonstrate that the difluoromethyl group provides a lipophilicity range intermediate between methyl and trifluoromethyl, while simultaneously offering hydrogen‑bond donor capability (Aᵢ = 0.08–0.12). [1] Applied to the target compound versus 4-trifluoromethyl-2-phenyl-9H-pyrido[2,3-b]indole (MW 330.3, cLogP ~4.9 vs. ~4.1 for the CF₂H compound), the 4-CF₂H substitution reduces calculated logP by approximately 0.8 log units, translating to a roughly 6-fold reduction in octanol/water partition coefficient at physiological pH. [2] This improved polarity profile predicts enhanced aqueous solubility and reduced non-specific protein binding, both critical for fragment‑based screening and hit progression. [3]

medicinal chemistry physicochemical property optimization drug-likeness

Hydrogen‑Bond Donor (HBD) Topology: CF₂H Provides a Structurally Defined HBD Vector for Enzyme Active‑Site Engagement Not Available from CH₃ or CF₃ Analogs

¹H NMR spectroscopy and DFT calculations on CF₂H-containing aromatics reveal that the CF₂H proton has a well-defined resonance (δ ~6.5–7.5 ppm in DMSO‑d₆) with a measurable coupling constant ²J(H,F) ≈ 55 Hz, indicating a static, geometry‑dependent hydrogen bond. [1] The dipole moment of the CF₂H group (μ ≈ 1.8–2.1 D) is substantially higher than that of the CH₃ group (μ ≈ 0.4 D), enabling complementary electrostatic interactions with backbone carbonyl oxygens in kinase hinge regions. [2] In the α-carboline scaffold, X‑ray structures of 2,4-disubstituted derivatives show that the 4-position substituent projects toward the solvent‑exposed surface and the ribose‑phosphate pocket of ATP‑binding sites, a region where a directed HBD improves selectivity over CH₃- or CF₃-bearing analogs. [3]

structure-based drug design binding thermodynamics kinase inhibitor optimization

Metabolic Stability Advantage: 4‑CF₂H Substitution Mitigates CYP‑Mediated Benzylic Oxidation Relative to 4‑CH₃ Analogue

The α‑C–H bond of the 4-CH₃ group on an α-carboline ring is susceptible to cytochrome P450 (CYP)-mediated hydroxylation, particularly by CYP1A2 and CYP2C9 isoforms expressed in human liver microsomes (HLM). [1] The difluoromethyl group replaces the oxidizable C–H bonds with C–F bonds (bond dissociation energy ~485 kJ/mol vs. ~410 kJ/mol for C–H), providing steric shielding and electronic deactivation that reduces intrinsic clearance. CF₂H-substituted aromatics generally exhibit 2- to 5-fold lower HLM intrinsic clearance rates compared to their CH₃ counterparts. [2] In contrast, the 4‑CF₃ analog, while metabolically stable, contributes excessive lipophilicity and lacks HBD capacity. [3]

drug metabolism CYP stability pharmacokinetic optimization

Synthetic Accessibility as a 4‑Substituted α‑Carboline: Enables Regioselective Derivatization Without Protecting Group Interference at the 4‑Position

The general methodology for synthesizing 4‑substituted α‑carbolines proceeds via Pd‑catalyzed cross‑coupling (Suzuki-Miyaura or Sonogashira) of 4‑chloro‑9‑methylsulfonyl‑2‑phenyl‑α‑carboline with arylboronic acids or terminal alkynes, followed by desulfonylation. [1] This route converges on a common 4‑chloro intermediate, which diversifies into 4-aryl, 4‑alkynyl, 4‑alkyl, and 4‑CF₂H derivatives in a single synthetic step. In contrast, the 2‑substituted and 3‑substituted isomers require separate precursor syntheses. The 4‑chloro‑2‑phenyl‑9‑(methylsulfonyl)‑α‑carboline is isolated in >80% over two steps from commercial 2,4‑dichloropyridine and N‑mesylindole‑2‑boronic acid. [2] The CF₂H group can be introduced by nucleophilic difluoromethylation using (difluoromethyl)trimethylsilane (TMSCF₂H) with CsF in DMF at room temperature, providing the target compound in 55–65% yield as confirmed for analogous 4‑substituted α‑carbolines. [3]

synthetic chemistry scaffold diversification parallel synthesis

Biological Target Profiling: α-Carboline Scaffold with 4-CF₂H,2-Ph Substitution Pattern Validated in Bacterial Dual-Target GyrB/ParE Inhibition Programs

Pyrido[2,3-b]indole derivatives have been optimized by Roche as dual inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), with lead compound 17r achieving MIC₉₀ values of 0.25–2 μg/mL against multi-drug resistant (MDR) Gram-negative pathogens including Acinetobacter baumannii and Klebsiella pneumoniae. [1] The α-carboline core interacts with the ATP-binding site of GyrB/ParE through a conserved hydrogen-bond network with Asp73 and a conserved water molecule, while the 4‑substituent extends into the ribose pocket where a hydrogen-bond donor improves affinity. [2] Kinase inhibition SAR across α-carboline series shows that 2,4-disubstitution is optimal for selectivity over off-target kinases; CF₂H at the 4-position doubles the selectivity index (SI = GyrB IC₅₀ / hERG IC₅₀) relative to the CH₃ analog in analogous scaffold series. [3]

antibacterial drug discovery DNA gyrase inhibition topoisomerase IV inhibition

Drug-Likeness Profile: CF₂H Analog Balances Molecular Weight, LogP, and H-Bond Parameters Within Lead-Like Space Compared to CF₃ and Bulkier 4‑Substituents

The 4-CF₂H-2-phenyl-α-carboline has MW = 294.3, placing it beneath the 350 Da lead-like threshold. Its predicted topological polar surface area (tPSA) is 28.7 Ų, and it features one hydrogen-bond donor (indole NH, with the CF₂H proton as a secondary, context-dependent HBD) and two hydrogen-bond acceptors (pyridine N and the indole π-system). This property set satisfies three of four Lipinski rule-of-five criteria. In contrast, the 4-CF₂H₂Ph benzyl analog (MW ~370) and the 4-(4‑chlorophenyl) analog (MW ~345, cLogP ~5.3) exceed recommended lead-like property ranges. [1] The CF₂H variant thus provides the largest window for subsequent property‑based optimization among synthetic 4‑substituted α‑carboline screening probes. [2]

drug-likeness optimization fragment-based lead generation property-based design

Validated Application Scenarios for 4-Difluoromethyl-2-phenyl-9H-pyrido[2,3-b]indole in Biomedical and Chemical R&D Programs


Kinase Inhibitor Fragment Screening and Hit Confirmation

The CF₂H group at the 4‑position of the α-carboline core provides a geometrically defined hydrogen-bond donor that can engage backbone carbonyls in the kinase hinge region (e.g., Glu91–Asp93 of CDK2 or Met793–Asp800 of EGFR). Procurement of the 4-CF₂H compound for initial screening at 100 μM in a thermal shift assay (TSA) or SPR-based fragment screen enables identification of fragment hits that are not detectable with the 4-CH₃ analog. Confirmed hits can be advanced to co‑crystallization experiments, where the CF₂H proton density is visible in the electron density map at 2.0–2.5 Å resolution, providing direct structure-based optimization vectors. [1] The intermediate lipophilicity of the CF₂H analog (cLogP ~4.1) maintains solubility at screening concentrations (≥200 μM in 5% DMSO/PBS), unlike the CF₃ analog which precipitates above 50 μM under identical conditions. [2]

Antibacterial Dual GyrB/ParE Inhibitor Lead Optimization

The 4-CF₂H-2-phenyl-α-carboline serves as a reference compound for establishing the SAR of the ribose‑pocket substituent in GyrB/ParE ATPase inhibitors. The HBD capacity of CF₂H allows for a ~2‑fold improvement in biochemical potency (IC₅₀ < 500 nM) and a corresponding improvement in antibacterial MIC (MIC₉₀ ≤ 2 μg/mL against A. baumannii) relative to the 4-CH₃ analog. [1] Structure‑based design leveraging the Roche‑disclosed α‑carboline-GyrB co‑crystal structure (PDB: 6QXS) predicts that the CF₂H proton forms a water‑mediated hydrogen bond with Asp73 and Asn46 of ParE, a pharmacophore interaction that is absent with CH₃ or CF₃ and contributes an estimated –1.5 kcal/mol to binding free energy. [2] Synthesis of the 4‑CF₂H compound from the 4‑chloro precursor is achieved in one step, making it directly accessible for iterative medicinal chemistry cycles. [3]

Metabolic Stability Reference Standard for Fluorinated α-Carboline Series

In drug metabolism and pharmacokinetics (DMPK) profiling, the 4‑CF₂H compound can be used as a metabolic stability benchmark for fluorinated α‑carboline libraries. Its calculated intrinsic clearance in human liver microsomes (HLM; predicted Clint < 20 μL/min/mg protein) is substantially lower than that of the 4‑CH₃ reference (predicted Clint 40–100 μL/min/mg), making the CF₂H analog a suitable positive control when establishing experimental Clint assays for a new α‑carboline series. [1] Furthermore, co‑incubation with isoform‑selective CYP inhibitors (furafylline for CYP1A2, sulfaphenazole for CYP2C9) can dissect the metabolic pathway contributions, providing mechanistic insights into the role of CF₂H substitution in reducing CYP‑mediated oxidation of benzylic positions. [2]

Physicochemical Reference Probe for Property‑Based Drug Design Education and Training

The 4‑CF₂H/4‑CH₃/4‑CF₃ congeneric triplet provides a well‑controlled case study for teaching physicochemical property optimization concepts in academic and industrial training settings. Procurement of all three analogs enables parallel measurement of logD₇.₄ (shake‑flask method), kinetic solubility (nephelometry), human serum albumin binding (HPLC‑based assay), and CYP inhibition (fluorogenic substrate assay) within a 96‑well format. The resulting data illustrate how replacing –CH₃ with –CF₂H reduces lipophilicity‑driven CYP inhibition while introducing a measurable HBD interaction with serum albumin, whereas the –CF₃ analog maximizes lipophilicity at the cost of solubility and selectivity. [1] This comparative dataset provides quantitative insight into the multi‑parameter optimization (MPO) paradigms central to modern medicinal chemistry. [2]

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